molecular formula C15H14FN5S B15086497 2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine CAS No. 618427-16-0

2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine

Cat. No.: B15086497
CAS No.: 618427-16-0
M. Wt: 315.4 g/mol
InChI Key: VKBIPVZXHULJPP-UHFFFAOYSA-N
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Description

2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine is a heterocyclic compound that contains both triazole and pyrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and sulfur atoms in its structure can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyrazine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that minimize the use of hazardous reagents and maximize efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole or pyrazine rings.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the fluorine atom can lead to various derivatives with different functional groups.

Scientific Research Applications

2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethyl-5-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine
  • 2-(4-Ethyl-5-((4-bromobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine
  • 2-(4-Ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine

Uniqueness

The uniqueness of 2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

618427-16-0

Molecular Formula

C15H14FN5S

Molecular Weight

315.4 g/mol

IUPAC Name

2-[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C15H14FN5S/c1-2-21-14(13-9-17-7-8-18-13)19-20-15(21)22-10-11-3-5-12(16)6-4-11/h3-9H,2,10H2,1H3

InChI Key

VKBIPVZXHULJPP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=NC=CN=C3

Origin of Product

United States

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